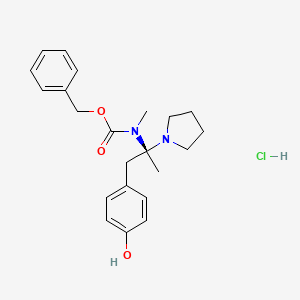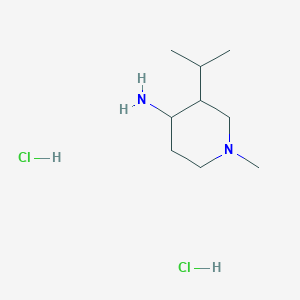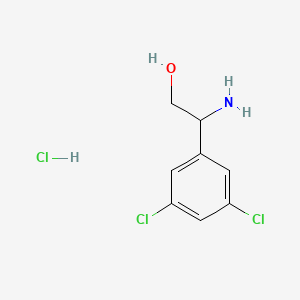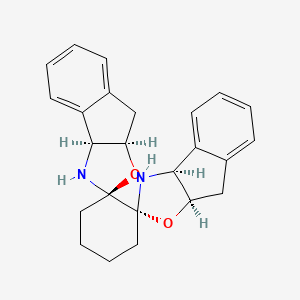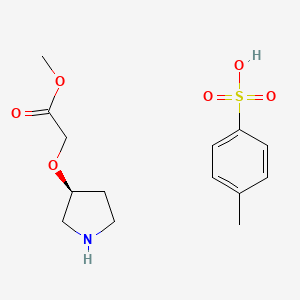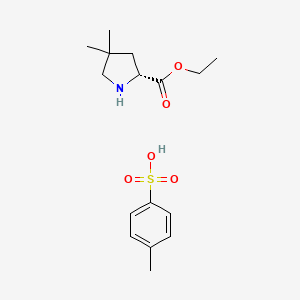
(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chemical compound that belongs to the class of esters and tosylates. It is characterized by the presence of a pyrrolidine ring, a carboxylic acid ester group, and a tosylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
作用機序
Target of Action
The primary target of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, also known as D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions . This suggests that the compound could potentially target a variety of biological molecules, depending on the specific context and environment.
Mode of Action
The mode of action of D-Pro(4,4-Me2)-Oet.TosOH involves the tosylate group. In organic chemistry, a toluenesulfonyl group (tosyl group) is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . This group is usually derived from the compound tosyl chloride, which forms esters and amides of toluenesulfonic acid . The tosylate group can participate in substitution and elimination reactions .
Biochemical Pathways
The specific biochemical pathways affected by D-Pro(4,4-Me2)-OetThe conversion of alcohols into good leaving groups like tosylates allows for s n 2 reactions to occur in the presence of a good nucleophile . This suggests that the compound could potentially affect a variety of biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
The pharmacokinetics of D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions , which could potentially influence the compound’s bioavailability and pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of D-Pro(4,4-Me2)-OetThe conversion of alcohols into good leaving groups like tosylates allows for s n 2 reactions to occur in the presence of a good nucleophile . This suggests that the compound could potentially have a variety of molecular and cellular effects, depending on the specific context and environment.
Action Environment
The influence of environmental factors on D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions , suggesting that the compound’s action could potentially be influenced by a variety of environmental factors, including the presence of nucleophiles and the specific chemical environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves the esterification of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The resulting ester is then reacted with tosyl chloride in the presence of a base, such as pyridine, to form the tosylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and tosylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions
Common Reagents and Conditions
Tosylation: Tosyl chloride and pyridine.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and ethanol.
Reduction: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester.
科学的研究の応用
®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: As a reagent in the synthesis of fine chemicals and specialty materials.
類似化合物との比較
Similar Compounds
Methanesulfonyl (Mesyl) Esters: Similar to tosylates but with a methanesulfonyl group instead of a toluenesulfonyl group.
Nosylates: Contain a nitrobenzenesulfonyl group and are used similarly to tosylates.
Brosylates: Contain a bromobenzenesulfonyl group and are also used in substitution reactions.
Uniqueness
®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is unique due to its specific combination of a pyrrolidine ring, ester group, and tosylate group. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
特性
IUPAC Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCFWWDAGXFDM-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
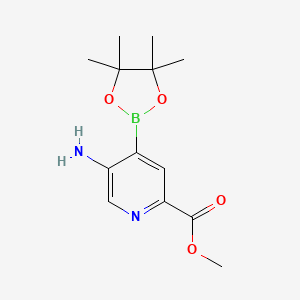
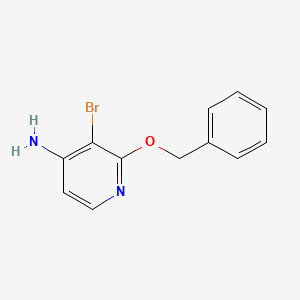


![Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-](/img/structure/B6307145.png)
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B6307158.png)
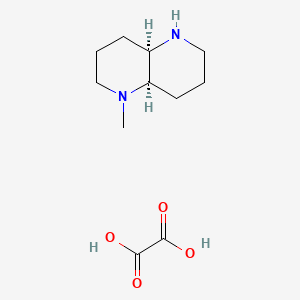
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
